2,4-Dimethylquinoline-5,8-diol hydrobromide

Description

The exact mass of the compound 2,4-Dimethylquinoline-5,8-diol hydrobromide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 168812. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4-Dimethylquinoline-5,8-diol hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dimethylquinoline-5,8-diol hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4-dimethylquinoline-5,8-diol;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2.BrH/c1-6-5-7(2)12-11-9(14)4-3-8(13)10(6)11;/h3-5,13-14H,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODCUNUVYTXWSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C(C=CC(=C12)O)O)C.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40638528 |

Source

|

| Record name | 8-Hydroxy-2,4-dimethylquinolin-5(1H)-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40638528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52824-05-2 |

Source

|

| Record name | NSC168812 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168812 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Hydroxy-2,4-dimethylquinolin-5(1H)-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40638528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

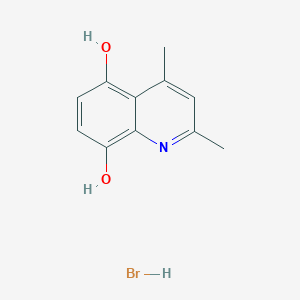

"2,4-Dimethylquinoline-5,8-diol hydrobromide" molecular structure

Structural Dynamics, Synthetic Pathways, and Redox Applications

Executive Summary

This technical guide characterizes 2,4-Dimethylquinoline-5,8-diol hydrobromide , a specialized heterocyclic salt critical in the development of redox-active pharmaceuticals.[1] Unlike simple quinolines, the 5,8-dioxygenated substitution pattern confers unique electrochemical properties, allowing the molecule to function as a stable precursor to quinoline-5,8-diones —a class of compounds structurally related to the antitumor antibiotic streptonigrin and the antimalarial drug primaquine.

The "hydrobromide" designation is not merely a counterion choice; it is a direct artifact of the synthetic deprotection strategy (HBr-mediated demethylation), serving to stabilize the oxidation-prone diol against premature conversion to the para-quinone in atmospheric conditions.

Part 1: Molecular Architecture & Physicochemical Properties[1]

Structural Analysis

The core scaffold consists of a bicyclic quinoline ring substituted with methyl groups at the C2 and C4 positions. The defining feature is the presence of hydroxyl groups at C5 and C8, creating a hydroquinone-like system embedded within a heteroaromatic framework.

| Feature | Specification | Technical Significance |

| IUPAC Name | 2,4-Dimethylquinoline-5,8-diol hydrobromide | Standard nomenclature. |

| Core Moiety | 5,8-Dihydroxyquinoline | Redox-active center (Proton-coupled electron transfer). |

| Substituents | 2,4-Dimethyl ( | Steric bulk at C4 prevents nucleophilic attack; C2 methyl enhances lipophilicity. |

| Salt Form | Hydrobromide ( | Stabilizes the basic nitrogen; prevents auto-oxidation of the diol. |

| Formula | Molecular Weight: |

The Stability Paradox

Free base 5,8-dihydroxyquinolines are thermodynamically unstable in aerobic environments. They rapidly undergo oxidative dehydrogenation to form 2,4-dimethylquinoline-5,8-dione (the quinone).[1] The hydrobromide salt locks the nitrogen proton (

Part 2: Synthetic Pathways (The HBr Route)

The synthesis of the hydrobromide salt is almost exclusively achieved via the acid-mediated O-demethylation of the corresponding dimethoxy ether.[1] This protocol is preferred over Lewis acid methods (

Synthesis Workflow (DOT Diagram)

Figure 1: Acid-mediated synthesis via ether cleavage. The bromide ion acts as the nucleophile to remove the methyl groups.[2]

Detailed Protocol

Objective: Conversion of 2,4-dimethyl-5,8-dimethoxyquinoline to the title diol salt.

-

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve

of 2,4-dimethyl-5,8-dimethoxyquinoline in -

Reflux: Heat the mixture to reflux (

) for 6–8 hours.-

Observation: The solution will darken initially. Monitor by TLC (ensure disappearance of the non-polar dimethoxy spot).

-

-

Crystallization: Cool the mixture slowly to room temperature, then to

. The hydrobromide salt typically precipitates as a yellow-orange crystalline solid.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Isolation: Filter the solid under inert gas (Argon/Nitrogen) to prevent oxidation. Wash with cold acetone (to remove excess acid and organic impurities).

-

Drying: Dry in a vacuum desiccator over

.

Part 3: Redox Chemistry & Biological Mechanism[1]

The primary utility of this compound lies in its ability to undergo redox cycling . In physiological conditions (pH 7.4), the free base is liberated and can cycle between the hydroquinone (diol), semiquinone radical, and quinone (dione) forms.

Mechanism of Action (ROS Generation)

This cycling generates Reactive Oxygen Species (ROS), which is the mechanism behind the cytotoxicity of related drugs like doxorubicin or streptonigrin.

Figure 2: The Redox Cycle. The compound accepts electrons from cellular reductases and transfers them to molecular oxygen, generating cytotoxic superoxide radicals.

Biological Implications[1][4][5]

-

Anticancer Potential: The 5,8-dione moiety (formed in situ) acts as a Michael acceptor, capable of alkylating DNA or essential thiol proteins.

-

Antimalarial Activity: Similar to primaquine, the generation of ROS can induce oxidative stress in Plasmodium parasites, which lack robust antioxidant defense systems.

Part 4: Handling & Safety Protocol (Self-Validating System)

Warning: This compound is a potent reducing agent in its free form and a corrosive acid salt.

| Parameter | Protocol Standard | Validation Check |

| Storage | Store at | Visual Check: If the solid turns dark brown/black, significant oxidation to the quinone has occurred. |

| Solubility | Soluble in water, MeOH, DMSO. | pH Check: Aqueous solutions should be acidic ( |

| Handling | Use glass or Teflon tools only. | Incompatibility: Avoid contact with metal spatulas (Fe/Al), which can catalyze oxidation. |

References

-

O-Demethylation Methodologies

-

Quinoline Redox Biology

-

General Synthesis of 5,8-Dihydroxyquinolines

-

Structural Data (Precursor Analogues)

Sources

- 1. Showing Compound 2,4-Dimethylquinoline (FDB004387) - FooDB [foodb.ca]

- 2. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Synthesis and anti-phytopathogenic activity of 8-hydroxyquinoline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05712A [pubs.rsc.org]

- 4. Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. rroij.com [rroij.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,4-Dimethylquinoline | C11H11N | CID 14536 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of 2,4-Dimethylquinoline-5,8-diol hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and overall developability. This guide focuses on 2,4-Dimethylquinoline-5,8-diol hydrobromide, a quinoline derivative of interest. A comprehensive review of publicly available scientific literature reveals a notable absence of direct experimental solubility data for this specific hydrobromide salt. This document, therefore, serves a dual purpose: first, to provide a robust theoretical analysis of the compound's expected solubility based on its structural features and the known properties of its parent molecule, 2,4-dimethylquinoline. Second, it delivers a detailed, field-proven experimental framework for accurately determining its thermodynamic solubility, empowering researchers to generate the precise data required for drug development milestones. We will explore the causal relationships between molecular structure and solubility, present a self-validating protocol for its determination, and discuss the critical aspects of data interpretation.

Physicochemical Profile and Predictive Solubility Analysis

To understand the solubility of 2,4-Dimethylquinoline-5,8-diol hydrobromide, we must first analyze its constituent parts: the 2,4-dimethylquinoline core, the appended hydroxyl groups, and the hydrobromide salt form.

The Parent Moiety: 2,4-Dimethylquinoline

The core structure, 2,4-dimethylquinoline, is a weakly basic, largely non-polar molecule. Its solubility in aqueous media is expectedly low. Existing data, while sparse, provides a foundational baseline for our analysis.

| Property | Value | Source |

| Water Solubility | 1.795 g/L (at 25 °C) | [1][2] |

| Practically insoluble | [3] | |

| Organic Solvent Solubility | Chloroform (Slightly), DMSO (Slightly), Methanol (Sparingly) | [1][2] |

| Predicted pKa (Strongest Basic) | 5.94 - 6.48 | [2][3] |

Structural Modifications and Their Anticipated Impact on Solubility

The subject compound features two key modifications that are predicted to dramatically alter its solubility profile compared to the parent molecule.

-

5,8-diol Substitution: The addition of two hydroxyl (-OH) groups to the quinoline ring significantly increases the molecule's polarity. These groups can act as both hydrogen bond donors and acceptors, enhancing interactions with polar solvents like water. This structural change alone is expected to increase aqueous solubility.

-

Hydrobromide Salt Formation: This is the most significant modification for solubility enhancement. Quinolines are basic due to the nitrogen atom in the aromatic ring. Reacting this basic center with hydrobromic acid (HBr) forms an ionizable salt. In an aqueous environment, the salt dissociates into the protonated quinolinium cation and the bromide anion. This ionic character drastically improves aqueous solubility, a cornerstone strategy in pharmaceutical development for overcoming the poor solubility of parent APIs. The solubility of this salt will be highly dependent on the pH of the medium.

Causality: The Henderson-Hasselbalch equation dictates that the ionization of a weak base (like a quinoline) is favored in acidic conditions (low pH). Therefore, 2,4-Dimethylquinoline-5,8-diol hydrobromide is expected to exhibit its highest solubility at low pH values, where it exists predominantly in its ionized, highly soluble form. As the pH increases towards and beyond its pKa, it will convert to the less soluble free base form, leading to a sharp decrease in solubility.

A Validated Framework for Experimental Solubility Determination

Given the absence of published data, a robust experimental approach is necessary. The gold standard for determining the true solubility of a compound for preclinical development is the thermodynamic solubility assay .[4][5] This method measures the equilibrium concentration of a compound in a saturated solution, providing a definitive value that is independent of kinetic factors.[4][6]

Core Principle: Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two commonly measured solubility types:

-

Kinetic Solubility: Measures the concentration at which a compound, rapidly introduced from a high-concentration DMSO stock, begins to precipitate in an aqueous buffer.[5][7] It is a high-throughput screening method valuable for early discovery but can overestimate true solubility.[8]

-

Thermodynamic Solubility: An equilibrium measurement where excess solid compound is agitated in a solvent for an extended period (e.g., 24-72 hours) until the concentration of the dissolved solute is constant.[9] This "shake-flask" method is the definitive measure for pre-formulation and development.[10]

This guide focuses exclusively on the thermodynamic approach to ensure data integrity for drug development decisions.

Detailed Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol is designed as a self-validating system to ensure accuracy and reproducibility.

Objective: To determine the equilibrium solubility of 2,4-Dimethylquinoline-5,8-diol hydrobromide in various aqueous buffers.

Materials & Reagents:

-

2,4-Dimethylquinoline-5,8-diol hydrobromide (solid powder)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Citrate Buffer, pH 5.0

-

0.01 M Hydrochloric Acid, pH 2.0

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade)

-

Formic Acid (for mobile phase)

-

Low-binding 1.5 mL microcentrifuge tubes or glass vials

-

Thermomixer or orbital shaker capable of maintaining 25°C or 37°C

-

Calibrated analytical balance

-

Centrifuge

-

Low-binding syringe filters (e.g., 0.22 µm PVDF)

-

HPLC-UV or LC-MS/MS system

Step-by-Step Methodology:

-

Compound Dispensing: Accurately weigh approximately 2-5 mg of solid 2,4-Dimethylquinoline-5,8-diol hydrobromide into a pre-weighed low-binding vial.[11] Perform this in triplicate for each buffer condition to be tested.

-

Causality: Using excess solid is fundamental to the principle of thermodynamic solubility, ensuring that a saturated solution in equilibrium with the solid phase is achieved.[6]

-

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired aqueous buffer (e.g., pH 2.0, 5.0, and 7.4) to each vial.

-

Equilibration: Seal the vials securely and place them in a thermomixer or shaker set to a constant temperature (typically 25°C or 37°C) with vigorous agitation (e.g., 700-1000 rpm). Allow the samples to equilibrate for at least 24 hours. For compounds with slow dissolution kinetics, extending this to 48 or 72 hours is recommended.[9]

-

Sample Separation: After equilibration, visually confirm the presence of undissolved solid in each vial. Centrifuge the vials at high speed (e.g., 14,000 rpm for 10-15 minutes) to pellet the excess solid.

-

Causality: Centrifugation is the first step in separating the saturated supernatant from the solid material without disturbing the equilibrium.

-

-

Filtration: Carefully aspirate the supernatant and filter it through a 0.22 µm low-binding syringe filter into a clean vial for analysis.

-

Trustworthiness: Filtration removes any remaining microparticulates that could artificially inflate the measured concentration. Using low-binding materials is essential to prevent loss of the analyte due to adsorption.[9]

-

-

Quantification: Prepare a calibration curve from a known concentration stock solution of the test compound. Analyze the filtered supernatant using a validated HPLC-UV or LC-MS/MS method to determine the precise concentration of the dissolved compound.

Visualization of the Experimental Workflow

The following diagram outlines the logical flow of the thermodynamic solubility protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Data Interpretation and Key Considerations

-

pH-Dependent Profile: The results should be presented in a table and, ideally, plotted as Solubility vs. pH. For 2,4-Dimethylquinoline-5,8-diol hydrobromide, a significant drop in solubility is expected as the pH increases, which is critical information for predicting its behavior in the gastrointestinal tract.

-

Solid-State Analysis: For definitive studies, it is best practice to analyze the remaining solid post-equilibration using techniques like X-ray Powder Diffraction (XRPD).[9] This confirms if the compound has undergone any polymorphic or salt-to-free-base conversion during the experiment, which could impact the results.

-

Potential Pitfalls: Researchers should be aware of potential issues such as the formation of supersaturated solutions, compound degradation in the buffer over 24-48 hours, or adsorption to labware. The described protocol with its built-in checks helps mitigate these risks.[9]

Conclusion

While direct experimental data for the solubility of 2,4-Dimethylquinoline-5,8-diol hydrobromide is not currently available in the literature, a scientifically grounded prediction can be made. The presence of hydroxyl groups and, most importantly, the formation of a hydrobromide salt, strongly suggest a significant enhancement in aqueous solubility compared to its parent, 2,4-dimethylquinoline, particularly under acidic pH conditions. This guide provides the necessary theoretical foundation and a comprehensive, actionable protocol for researchers to generate high-quality, reliable solubility data. Adherence to this thermodynamic equilibrium-based method will ensure that the generated data is robust and suitable for guiding critical decisions in the drug discovery and development pipeline.

References

-

FooDB. (2010). Showing Compound 2,4-Dimethylquinoline (FDB004387). Retrieved from [Link]

-

ResearchGate. (n.d.). 2,4-Dimethylquinoline. Retrieved from [Link]

-

ChemBK. (2024). 2,4-dimethylquinoline. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 4,8-Dimethylquinoline (FDB004419). Retrieved from [Link]

-

protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dimethylquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 2,8-Dimethylquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 4,8-Dimethylquinoline. Retrieved from [Link]

-

Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

- Google Patents. (2023). US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates.

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

Sources

- 1. 2,4-DIMETHYLQUINOLINE CAS#: 1198-37-4 [m.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. Showing Compound 2,4-Dimethylquinoline (FDB004387) - FooDB [foodb.ca]

- 4. evotec.com [evotec.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 7. asianpubs.org [asianpubs.org]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. raytor.com [raytor.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. In-vitro Thermodynamic Solubility [protocols.io]

An In-Depth Technical Guide to the Physical Characteristics of 2,4-Dimethylquinoline-5,8-diol hydrobromide

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Precise Physicochemical Characterization

Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] The subject of this guide, 2,4-Dimethylquinoline-5,8-diol hydrobromide, is a compound of interest for further research and development. A comprehensive understanding of its physical characteristics is not merely academic; it is a critical prerequisite for every stage of the drug development pipeline, from formulation and dosage design to ensuring bioavailability and stability.

Part 1: Physicochemical Profile of the Core Moiety: 2,4-Dimethylquinoline

To appreciate the characteristics of the target compound, we must first understand its foundation. 2,4-Dimethylquinoline is a heterocyclic aromatic compound with a well-documented set of physical properties.[2][3] These values serve as a baseline for predicting how the addition of functional groups will alter the molecule's behavior.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁N | [2][4][5] |

| Molecular Weight | 157.21 g/mol | [2][4][5] |

| Appearance | Colorless to orange to green clear liquid | [2] |

| Boiling Point | 264-265 °C | [5][6] |

| Melting Point | 14.85°C | [6] |

| Density | 1.061 g/mL at 25 °C | [6] |

| Refractive Index | n20/D 1.605 | [6] |

| Water Solubility | Predicted: 0.6 g/L; Practically insoluble | [3] |

| Solubility in Organics | Slightly soluble in Chloroform and DMSO; Sparingly soluble in Methanol | [6] |

| pKa (Strongest Basic) | Predicted: 5.94 | [3] |

Part 2: Predicted Impact of Functionalization on Physicochemical Properties

The transformation of 2,4-dimethylquinoline to 2,4-Dimethylquinoline-5,8-diol hydrobromide involves two significant chemical modifications: the addition of two hydroxyl (-OH) groups at the 5 and 8 positions and the formation of a hydrobromide salt. These changes will profoundly influence the compound's physical characteristics.

-

Melting Point: The introduction of two polar hydroxyl groups will enable strong intermolecular hydrogen bonding. Furthermore, the formation of an ionic salt (hydrobromide) will introduce strong electrostatic interactions. Both factors are expected to lead to a significantly higher melting point compared to the parent compound, and the derivative will likely be a crystalline solid at room temperature.[7]

-

Solubility: The parent compound is practically insoluble in water.[3] The addition of the polar diol functionality and, more importantly, the ionic hydrobromide salt is predicted to dramatically increase its aqueous solubility. The compound's solubility in nonpolar organic solvents is expected to decrease. This "like dissolves like" principle is fundamental in predicting solubility behavior.[8]

-

pKa: The hydrobromide salt is formed by the protonation of the basic nitrogen atom in the quinoline ring. This will result in a significantly lower pKa for the conjugate acid compared to the parent amine.

Part 3: A Validated Experimental Framework for Characterization

The following protocols are presented as self-validating systems for the precise determination of the physical properties of 2,4-Dimethylquinoline-5,8-diol hydrobromide.

Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound, whereas impurities will lead to a depressed and broadened melting range.

Protocol:

-

Sample Preparation: Finely powder a small amount of the crystalline 2,4-Dimethylquinoline-5,8-diol hydrobromide.

-

Capillary Loading: Introduce the powdered sample into a capillary tube, ensuring a packed column of 2-3 mm in height.[9]

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus, such as a Thiele tube or a digital instrument.[10]

-

Initial Determination: Heat the sample at a rapid rate to obtain an approximate melting point.

-

Precise Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to within 20°C of the approximate melting point, then reduce the heating rate to 1-2°C per minute.[10]

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[10]

-

Validation: Repeat the precise determination at least twice to ensure reproducibility.

Caption: Workflow for Melting Point Determination.

Solubility Profiling

Causality: A systematic solubility assessment in a range of solvents provides critical information about the compound's polarity and functional groups, which is essential for formulation and purification.[11]

Protocol:

-

Solvent Selection: Prepare a panel of solvents with varying polarities:

-

Water (polar, protic)

-

Methanol (polar, protic)

-

Ethanol (polar, protic)

-

Dimethyl Sulfoxide (DMSO) (polar, aprotic)

-

Dichloromethane (DCM) (nonpolar)

-

Hexane (nonpolar)

-

-

Standardized Procedure:

-

In a small test tube, add approximately 10 mg of 2,4-Dimethylquinoline-5,8-diol hydrobromide.

-

Add 1 mL of the selected solvent.

-

Vigorously agitate the mixture for 60 seconds.

-

Observe and record whether the solid dissolves completely, partially, or not at all.[12]

-

-

Quantitative Assessment (Optional): For key solvents (e.g., water), determine the solubility more precisely by preparing a saturated solution, filtering, and quantifying the dissolved compound via techniques like UV-Vis spectroscopy or HPLC.

Caption: Experimental Workflow for Solubility Profiling.

Part 4: Spectroscopic Characterization

While not strictly "physical" properties, spectroscopic data are indispensable for confirming the chemical identity and structure of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure. The spectra for the derivative will show characteristic shifts compared to the parent 2,4-dimethylquinoline due to the electronic effects of the hydroxyl groups.[13][14] The use of a deuterated solvent in which the compound is soluble (e.g., D₂O or DMSO-d₆) is critical.[14]

-

Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups. Expect to observe a broad O-H stretching band (around 3200-3600 cm⁻¹) from the diol and N-H stretching from the protonated quinoline ring.[13]

-

UV-Visible Spectroscopy: This technique can provide information about the electronic transitions within the conjugated quinoline system. The addition of the hydroxyl groups will likely cause a bathochromic (red) shift in the absorption maxima compared to the parent compound.[13]

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the compound.

Part 5: Safety and Handling of Quinoline Derivatives

Trustworthiness: A robust protocol is a safe protocol. The following guidelines are based on the known hazards of quinoline and its derivatives.[15][16][17][18]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

-

Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any dust or aerosols.

-

Toxicology: Quinoline derivatives should be treated as potentially hazardous. They can be harmful if swallowed, cause skin and eye irritation, and may have other long-term health effects.[15]

-

Disposal: Dispose of all waste in accordance with local, state, and federal regulations for chemical waste.

References

-

Chem-Impex. (n.d.). 2,4-Dimethylquinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). 2,4-Dimethylquinoline. Retrieved from [Link]

-

El-Azab, A. S., et al. (2018). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Journal of Molecular Structure, 1157, 438-449. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 2,4-Dimethylquinoline (FDB004387). Retrieved from [Link]

-

PubChem. (n.d.). 2,8-Dimethylquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dimethylquinoline. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 5,7-dimethyl-2,4-quinolinediol. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 4,8-Dimethylquinoline (FDB004419). Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Amrita Vishwa Vidyapeetham. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]

- Unknown. (n.d.). Solubility test for Organic Compounds. Retrieved from a document hosted on yarmouk.edu.jo.

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

National Institutes of Health. (2018). Synthesis of 4,5-Dihydro-1H-[2][6]dithiolo[3,4-c]quinoline-1-thione Derivatives and Their Application as Protein Kinase Inhibitors. Molecules, 23(11), 2779. Retrieved from [Link]

-

PENTA. (2025). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]

-

NIST. (n.d.). Quinoline, 2,4-dimethyl-. Retrieved from [Link]

- Unknown. (2021). experiment (1) determination of melting points. Retrieved from a document hosted on uotechnology.edu.iq.

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: quinoline. Retrieved from [Link]

- Google Patents. (n.d.). RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline.

-

SciELO South Africa. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z) -.... Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Retrieved from [Link]

-

ResearchGate. (2015). Spectroscopic (FT-IR, 1H, 13C NMR and UV-Vis) characterization and DFT studies of novel 8-((4-(methylthio)-2,5-diphenylfuran-3-yl)methoxy)quinoline. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Showing Compound 2,4-Dimethylquinoline (FDB004387) - FooDB [foodb.ca]

- 4. 2,4-Dimethylquinoline | C11H11N | CID 14536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4-Dimethylquinoline, 95% 100 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 2,4-DIMETHYLQUINOLINE CAS#: 1198-37-4 [m.chemicalbook.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 9. davjalandhar.com [davjalandhar.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. scribd.com [scribd.com]

- 13. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ias.ac.in [ias.ac.in]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pentachemicals.eu [pentachemicals.eu]

- 17. chemos.de [chemos.de]

- 18. nj.gov [nj.gov]

"2,4-Dimethylquinoline-5,8-diol hydrobromide" material safety data sheet

Material Safety, Handling, and Experimental Application Guide

Chemical Identity & Molecular Architecture[1]

This section defines the precise chemical entity, distinguishing it from its free base and related quinoline analogs.[1] The hydrobromide salt form is critical for solubility and stability but introduces specific acidity hazards.

| Parameter | Specification |

| Chemical Name | 2,4-Dimethylquinoline-5,8-diol hydrobromide |

| CAS Number | 52824-05-2 |

| Molecular Formula | C₁₁H₁₂BrNO₂ |

| Molecular Weight | 270.12 g/mol |

| Core Structure | Quinoline scaffold with methyl substitutions at C2, C4 and hydroxyl groups at C5, C8.[1] |

| Salt Form | Hydrobromide (HBr) – Improves aqueous solubility compared to the free base.[1] |

| Appearance | Typically a yellow to orange crystalline solid (color deepens upon oxidation).[1] |

Structural Logic & SMILES

The compound consists of a bicyclic aromatic heterocycle.[1] The 5,8-diol substitution pattern renders the molecule electron-rich but susceptible to oxidation into the corresponding quinoline-5,8-dione.

SMILES String: CC1=CC(C)=NC2=C(O)C=CC(O)=C12.Br[1]

Hazard Profiling & Risk Mitigation (GHS Standards)

As a Senior Scientist, it is vital to understand that the hazards here stem from two distinct moieties: the organic quinoline core (biological activity/toxicity) and the hydrobromide acid component (corrosivity/irritation).[1]

GHS Classification[1][2][3]

-

Signal Word: WARNING

-

Hazard Statements:

Critical Safety Analysis

-

Acidic Hydrolysis: Upon contact with mucosal membranes (eyes, lungs), the HBr salt can dissociate, creating a localized acidic environment (pH < 4).[1] This necessitates immediate buffering capacity in first-aid responses.

-

Quinone Formation: In basic conditions or presence of oxidants, the 5,8-diol moiety can oxidize to a para-quinone structure.[1] Quinones are potent electrophiles and can alkylate DNA/proteins; therefore, assume potential genotoxicity even if not explicitly stated in standard SDS.[1]

Personal Protective Equipment (PPE) Matrix

| Component | Recommendation | Rationale |

| Respiratory | N95 or P100 Respirator | Prevents inhalation of fine crystalline dust (H335).[1] |

| Hand Protection | Nitrile Gloves (>0.11mm) | Barrier against acidic salt and organic permeation.[1] |

| Eye Protection | Chemical Goggles | Tightly fitting to prevent acid dust entry (H319).[1] |

Stability, Storage & Degradation Dynamics[1]

The stability of 2,4-Dimethylquinoline-5,8-diol hydrobromide is governed by its redox potential.[1] The 5,8-diol arrangement is a "hydroquinone-like" system embedded in a quinoline ring.

Storage Protocol

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Inert gas (Argon or Nitrogen) is mandatory for long-term storage.[1]

-

Container: Amber glass vials (protects from light-induced auto-oxidation).[1]

-

Hygroscopicity: The HBr salt is hygroscopic.[1] Moisture uptake accelerates oxidation (browning of the solid).

Degradation Pathway Visualization

The following diagram illustrates the primary degradation risk: oxidation to the quinone form.[1]

Figure 1: Oxidative degradation pathway. Exposure to air and moisture converts the diol to the corresponding quinone, altering biological activity.[1]

Experimental Protocols: Solubilization & Handling

Objective: To prepare a stable stock solution for biological assays (e.g., cell viability, enzymatic inhibition) without inducing precipitation or oxidation.[1]

Solubilization Workflow

-

Solvent Choice: DMSO (Dimethyl Sulfoxide) is the preferred solvent.[1] Water solubility is limited despite the salt form; the HBr may hydrolyze, leading to precipitation of the free base if the pH rises.[1]

-

Concentration: Prepare a 10 mM or 50 mM stock.

-

Acidification Note: If using aqueous buffers, ensure the buffer pH is slightly acidic to neutral (pH 6.0–7.0).[1] High pH (>8.[1]0) will deprotonate the phenols, accelerating oxidation.[1]

Step-by-Step Preparation Guide

| Step | Action | Technical Note (Causality) |

| 1 | Weigh compound in a glove box or low-humidity environment.[1] | Prevents moisture absorption (hygroscopicity).[1] |

| 2 | Add anhydrous DMSO to the vial. | Water in DMSO promotes hydrolysis; use anhydrous grade. |

| 3 | Vortex for 30–60 seconds. | Ensure complete dissolution; visual check for clarity. |

| 4 | Aliquot into single-use amber tubes. | Avoids freeze-thaw cycles which introduce oxygen.[1] |

| 5 | Store at -20°C. | Slows kinetic oxidation rates significantly. |

Emergency Neutralization (Spill Response)

If the solid material is spilled:

-

Isolate: Evacuate the immediate area (dust hazard).

-

Neutralize: Cover spill with Sodium Bicarbonate (NaHCO₃) to neutralize the HBr acid component.[1]

-

Clean: Sweep up carefully (avoid dust generation) and place in a hazardous waste container.

Emergency Response & Toxicology

First Aid Algorithms

-

Eye Contact: Rinse immediately with saline/water for 15 minutes.[1] Critical: Lift eyelids to flush trapped acidic particles.

-

Skin Contact: Wash with soap and water.[1] If redness persists (chemical burn from HBr), seek medical attention.[1]

-

Ingestion: Do NOT induce vomiting. The corrosive nature of the salt can damage the esophagus on the way back up.[1] Administer water if conscious.[1]

Toxicological Context

While specific LD50 data for the 2,4-dimethyl variant is sparse, data from the structural analog 2-Methyl-8-quinolinol suggests moderate acute toxicity.[1]

-

Target Organs: Mucous membranes, upper respiratory tract.[1]

-

Mechanism: Intercalation or redox cycling (if oxidized to quinone).

Workflow Visualization: Safe Handling Cycle

This diagram summarizes the lifecycle of the compound from storage to waste, ensuring safety compliance at every step.

Figure 2: Safe handling lifecycle. Adherence to this workflow minimizes exposure risks and experimental variability.

References

-

PubChem. (n.d.).[1] Compound Summary: Quinoline-5,8-dione derivatives. (Contextual reference for oxidation mechanism). Retrieved October 26, 2023, from [Link]

Sources

Methodological & Application

Application Notes & Protocols for 2,4-Dimethylquinoline-5,8-diol hydrobromide as a Novel Antimicrobial Agent

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the evaluation of 2,4-Dimethylquinoline-5,8-diol hydrobromide as a potential antimicrobial agent. The quinoline scaffold is a well-established pharmacophore known for a wide range of biological activities, including antibacterial, antifungal, and antimalarial properties[1][2]. While specific data on 2,4-Dimethylquinoline-5,8-diol hydrobromide is not yet prevalent in peer-reviewed literature, this guide synthesizes established knowledge on the broader class of quinoline-5,8-diones and related derivatives to provide a robust framework for its investigation. We present detailed, field-proven protocols for determining its in vitro efficacy against planktonic bacteria and biofilms, grounded in authoritative standards from the Clinical and Laboratory Standards Institute (CLSI). This guide is designed to serve as a foundational resource for initiating a thorough and scientifically rigorous assessment of this novel compound.

Introduction and Scientific Background

Quinoline and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry[1]. Their planar, bicyclic structure allows for intercalation with DNA and interaction with various enzymatic targets, leading to a spectrum of biological effects[3][4]. The addition of hydroxyl groups to the quinoline core, creating a quinolinediol, can significantly modulate its electronic properties and biological activity. Specifically, the 5,8-dione subgroup has been investigated for its ability to generate reactive oxygen species (ROS), contributing to its cytotoxicity against pathogens[5].

The subject of this guide, 2,4-Dimethylquinoline-5,8-diol hydrobromide, combines this promising scaffold with methyl groups that can influence steric interactions and a hydrobromide salt to potentially improve aqueous solubility and handling. This document provides the necessary theoretical background and practical protocols to systematically characterize its antimicrobial potential.

Physicochemical Properties (Predicted)

The properties of the parent compound, 2,4-Dimethylquinoline, provide a baseline for understanding the target molecule[6][7]. The addition of the 5,8-diol and hydrobromide salt is expected to significantly increase polarity and aqueous solubility.

| Property | Value (for 2,4-Dimethylquinoline base) | Expected Change for Diol Hydrobromide |

| Molecular Formula | C₁₁H₁₁N | C₁₁H₁₂BrNO₂ |

| Molecular Weight | 157.21 g/mol [6] | 270.13 g/mol |

| Appearance | Colorless to green clear liquid[8] | Likely a crystalline solid |

| Water Solubility | Practically insoluble / 0.6 g/L[9] | Significantly Increased |

| pKa (Strongest Basic) | 5.94[9] | Modified by diol and HBr salt |

| Hazard Profile | Causes skin and serious eye irritation[7] | Handle with appropriate PPE |

Hypothesized Mechanisms of Antimicrobial Action

Based on related quinoline structures, 2,4-Dimethylquinoline-5,8-diol hydrobromide may exert its antimicrobial effects through one or more of the following mechanisms. Experimental validation is required.

-

Inhibition of DNA Gyrase and Topoisomerase IV: A classic mechanism for quinolone antibiotics, preventing DNA replication and repair.

-

Disruption of Electron Transport Chain & Oxidative Stress: Quinone structures can undergo redox cycling, generating superoxide radicals and other ROS that damage cellular components like lipids, proteins, and DNA[5].

-

Inhibition of Dihydrofolate Reductase (DHFR): Some quinoline derivatives are known to inhibit DHFR, a critical enzyme in the folate synthesis pathway, thereby halting nucleotide synthesis[10][11].

-

Membrane Permeabilization: The lipophilic quinoline core may intercalate into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular contents.

Below is a conceptual diagram illustrating these potential targets within a bacterial cell.

Caption: Hypothesized antimicrobial mechanisms of action.

Application Note I: In Vitro Antimicrobial Susceptibility Testing

The foundational step in evaluating any new antimicrobial is to determine the minimum concentration required to inhibit and kill a target microorganism. The Broth Microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) and is the recommended procedure by CLSI[12][13].

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the CLSI M07 guidelines for bacteria that grow aerobically[12].

Causality & Rationale:

-

Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium. Its composition is well-defined and has low levels of inhibitors (like thymidine and thymine) that could interfere with some antimicrobial mechanisms. The cation (Ca²⁺, Mg²⁺) concentration is controlled as it can affect the activity of certain antibiotics against organisms like Pseudomonas aeruginosa.

-

Inoculum: Standardizing the bacterial inoculum to a 0.5 McFarland turbidity standard is critical for reproducibility. This corresponds to approximately 1.5 x 10⁸ CFU/mL, ensuring that the final concentration in each well is consistent across experiments (~5 x 10⁵ CFU/mL)[14].

-

Controls: Including a positive control (microbe, no compound) validates that the bacteria can grow in the assay conditions. A negative control (broth only) ensures the media is sterile. A known antibiotic (e.g., Ciprofloxacin) serves as an assay control to verify that the methodology produces expected results for a standard agent.

Step-by-Step Methodology:

-

Preparation of Compound Stock Solution:

-

Accurately weigh the 2,4-Dimethylquinoline-5,8-diol hydrobromide powder.

-

Dissolve in an appropriate solvent (e.g., sterile deionized water or DMSO) to create a high-concentration stock (e.g., 10 mg/mL or ~100x the highest tested concentration). Note the final solvent concentration, as it should not exceed 1-2% in the final assay wells to avoid solvent-induced toxicity.

-

-

Preparation of Inoculum:

-

From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test microorganism.

-

Transfer the colonies to a tube containing sterile saline or broth.

-

Vortex to create a smooth suspension. Adjust the turbidity of the suspension to match a 0.5 McFarland standard[14].

-

Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in the assay wells. A common dilution is 1:100 followed by a 1:2 dilution in the plate (e.g., 100 µL inoculum + 100 µL drug solution).

-

-

Plate Preparation (96-Well Microtiter Plate):

-

Add 100 µL of sterile CAMHB to wells in columns 2 through 12.

-

Add 200 µL of the compound stock solution (at 2x the highest desired final concentration) to the wells in column 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down.

-

Continue this serial dilution across the plate to column 10. Discard 100 µL from column 10. This leaves columns 1-10 with 100 µL of varying compound concentrations.

-

Column 11 will serve as the positive control (growth control); it contains 100 µL of CAMHB.

-

Column 12 will serve as the negative control (sterility control); it contains 200 µL of CAMHB and no inoculum.

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted bacterial inoculum (prepared in step 2) to wells in columns 1 through 11. Do not add inoculum to column 12.

-

The final volume in wells 1-11 is now 200 µL.

-

Cover the plate with a lid or an adhesive seal and incubate at 35-37°C for 16-20 hours under ambient atmospheric conditions.

-

-

Reading the MIC:

-

The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well)[13]. A reading mirror or a plate reader (measuring OD at 600 nm) can be used for determination.

-

Caption: Workflow for MIC and MBC determination.

Protocol: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is a supplementary test to determine if an agent is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Step-by-Step Methodology:

-

Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

-

Spot-plate or spread each aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

-

Incubate the agar plate at 35-37°C for 18-24 hours.

-

The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (e.g., ≤1-2 colonies from a 10 µL spot of a 5x10⁵ CFU/mL culture).

Data Presentation: Example MIC/MBC Values

The following table is for illustrative purposes only to demonstrate how to present the resulting data.

| Microorganism | Strain | Type | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |

| Staphylococcus aureus | ATCC 29213 | Gram (+) | 16 | 32 | 2 |

| Escherichia coli | ATCC 25922 | Gram (-) | 32 | >128 | >4 |

| Pseudomonas aeruginosa | ATCC 27853 | Gram (-) | 64 | >128 | >2 |

| Candida albicans | ATCC 90028 | Fungus | 8 | 16 | 2 |

Interpretation: An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity, while a ratio >4 suggests bacteriostatic activity.

Application Note II: Anti-Biofilm Activity Assessment

Biofilms are structured communities of microorganisms encased in a self-produced matrix, which often exhibit high tolerance to conventional antibiotics. The crystal violet assay is a simple, high-throughput method to quantify the effect of a compound on biofilm formation (inhibition) or on pre-formed biofilms (disruption)[15][16].

Protocol: Biofilm Inhibition by Crystal Violet Staining

Causality & Rationale:

-

Principle: Crystal violet is a basic dye that stains the negatively charged components of the biofilm matrix and the microbial cells themselves. The amount of retained dye is proportional to the total biofilm biomass[17].

-

Washing Step: The washing steps are critical to remove planktonic (free-floating) cells that have not adhered as part of the biofilm. This must be done gently to avoid dislodging the biofilm itself.

-

Solubilization: Acetic acid or ethanol is used to solubilize the crystal violet that has been retained by the biofilm, allowing for its quantification by measuring the absorbance[18].

Step-by-Step Methodology:

-

Plate Preparation: Prepare serial dilutions of 2,4-Dimethylquinoline-5,8-diol hydrobromide in a 96-well flat-bottomed microtiter plate as described in the MIC protocol (Section 2.1, step 3), but use a biofilm-promoting medium (e.g., Tryptic Soy Broth with 1% glucose).

-

Inoculation: Inoculate the wells with a standardized bacterial suspension (0.5 McFarland) as previously described. Include positive (inoculum, no compound) and negative (broth only) controls.

-

Incubation: Cover the plate and incubate under static (non-shaking) conditions for 24-48 hours at 37°C. The duration depends on the biofilm-forming capacity of the test organism.

-

Washing:

-

Carefully discard the liquid content from the wells by inverting the plate and shaking gently.

-

Wash the wells three times with 200 µL of sterile Phosphate-Buffered Saline (PBS) per well to remove planktonic cells. Discard the wash buffer after each step.

-

-

Fixation: Fix the remaining biofilms by air-drying the plate or by heating at 60°C for 1 hour[15].

-

Staining:

-

Add 150 µL of a 0.1% (w/v) crystal violet solution to each well.

-

Incubate at room temperature for 15-20 minutes[16].

-

-

Final Wash: Discard the crystal violet solution and wash the plate again three times with sterile PBS or deionized water. Ensure all unbound dye is removed.

-

Solubilization & Quantification:

-

Air-dry the plate completely.

-

Add 200 µL of 33% (v/v) glacial acetic acid or 95% ethanol to each well to solubilize the bound dye.

-

Incubate for 10-15 minutes, with gentle agitation if necessary.

-

Transfer 125 µL of the solubilized solution to a new flat-bottomed plate and measure the absorbance at 570-595 nm using a microplate reader.

-

Caption: Workflow for the crystal violet biofilm inhibition assay.

References

-

Chem-Impex. (n.d.). 2,4-Dimethylquinoline. Retrieved from [Link]

-

Alassaf, M. A., Selim, K. B., & Nasr, M. N. A. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, e5923525. Available from: [Link]

-

Roth, B., Aig, E., Rauckman, B. S., Strelitz, J. Z., Phillips, A. P., Ferone, R., Bushby, S. R., & Siegel, C. W. (1981). 2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents. 10. 2,4-Diamino-5-(6-quinolylmethyl)- and -[(tetrahydro-6-quinolyl)methyl]pyrimidine derivatives. Further specificity studies. Journal of Medicinal Chemistry, 24(8), 933–941. Available from: [Link]

-

Marella, A., Ali, M. R., Alam, M. T., Saha, R., & Tanvir, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(40), 23787–23811. Available from: [Link]

-

Desai, N. C., & Dodiya, A. M. (2011). Synthesis, characterization and antimicrobial screening of quinoline based quinazolinone-4-thiazolidinone heterocycles. Journal of Saudi Chemical Society, 17(2), 221-229. Available from: [Link]

-

Semantic Scholar. (n.d.). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 2,4-Dimethylquinoline (FDB004387). Retrieved from [Link]

-

Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(11), 1673–1680. Available from: [Link]

-

Ginsburg, H., & Krugliak, M. (1992). Studies on the antimalarial mode of action of quinoline-containing drugs: time-dependence and irreversibility of drug action, and interactions with compounds that alter the function of the parasite's food vacuole. Biochemical Pharmacology, 43(1), 63–70. Available from: [Link]

-

ResearchGate. (n.d.). 2,4-Dimethylquinoline. Retrieved from [Link]

-

CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14536, 2,4-Dimethylquinoline. Retrieved from [Link]

-

Bio-protocol. (n.d.). Crystal violet assay. Retrieved from [Link]

-

Roth, B., Aig, E., & Shipman, C. (1982). 2,4-Diamino-5-benzylpyrimidines and Analogues as Antibacterial Agents. 12. 1,2-Dihydroquinolylmethyl Analogues With High Activity and Specificity for Bacterial Dihydrofolate Reductase. Journal of Medicinal Chemistry, 25(5), 535–540. Available from: [Link]

-

ResearchGate. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Retrieved from [Link]

-

Tille, P. (2021). Antimicrobial Susceptibility Testing. In Bailey & Scott's Diagnostic Microbiology. StatPearls Publishing. Available from: [Link]

-

Sharma, D., Kumar, M., Kumar, R., Kumar, S., & Singh, R. (2023). Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione. Current Organic Chemistry, 27(14), 1184-1203. Available from: [Link]

-

Wanger, A. (n.d.). Methodologies for Antimicrobial Susceptibility Testing. University of Texas. Retrieved from [Link]

-

Espinel-Ingroff, A., et al. (2007). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 45(5), 1665-1667. Available from: [Link]

-

Binate, G., et al. (2024). Antibacterial activity of three organic compounds. German Science Herald, 1/2024. Available from: [Link]

-

Sestak, V., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(19), 6586. Available from: [Link]

-

CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available from: [Link]

-

iGEM. (n.d.). General Biofilm Assay Protocol. Retrieved from [Link]

-

Fry, M. D., et al. (2006). Biological evaluation of newly synthesized quinoline-5,8-quinones as Cdc25B inhibitors. Bioorganic & Medicinal Chemistry, 14(16), 5531-5539. Available from: [Link]

-

CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved from [Link]

-

O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437. Available from: [Link]

-

World Organisation for Animal Health. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15101, 2,8-Dimethylquinoline. Retrieved from [Link]

-

bioMérieux. (2024). Antimicrobial Susceptibility Testing. Retrieved from [Link]

-

Wróblewska, J., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available from: [Link]

-

EUCAST. (2021). Clinical Breakpoint Tables. Retrieved from [Link]

-

ResearchGate. (2015). How can I assess biofilm formation by crystal violet binding assay? Retrieved from [Link]

-

Slideshare. (n.d.). Quinolines- Antimalarial drugs.pptx. Retrieved from [Link]

Sources

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Biological evaluation of newly synthesized quinoline-5,8-quinones as Cdc25B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,4-Dimethylquinoline | C11H11N | CID 14536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,4-Dimethylquinoline, 95% 100 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Showing Compound 2,4-Dimethylquinoline (FDB004387) - FooDB [foodb.ca]

- 10. 2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents. 10. 2,4-Diamino-5-(6-quinolylmethyl)- and -[(tetrahydro-6-quinolyl)methyl]pyrimidine derivatives. Further specificity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents. 12. 1,2-Dihydroquinolylmethyl analogues with high activity and specificity for bacterial dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 13. pdb.apec.org [pdb.apec.org]

- 14. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Crystal violet assay [bio-protocol.org]

- 16. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Crystal violet staining protocol | Abcam [abcam.com]

- 18. static.igem.org [static.igem.org]

Application Notes and Protocols for the Antiviral Evaluation of 2,4-Dimethylquinoline-5,8-diol hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Information regarding the specific antiviral applications and detailed biological activity of 2,4-Dimethylquinoline-5,8-diol hydrobromide is not extensively available in the public domain. This document, therefore, serves as a comprehensive guide for the systematic evaluation of this compound's potential antiviral properties, based on the known activities of the broader quinoline class of molecules. The protocols and methodologies provided are established standards in antiviral research.

Introduction: The Antiviral Potential of Quinoline Derivatives

Quinoline and its derivatives represent a significant class of heterocyclic compounds with a wide spectrum of biological activities, including potent antiviral effects.[1][2][3] These compounds have demonstrated inhibitory activity against a range of viruses, including RNA and DNA viruses, such as Dengue virus, Zika virus, Ebola virus, and coronaviruses.[1][2][3] The antiviral mechanisms of quinoline derivatives are diverse and can include the inhibition of viral entry, interference with viral replication machinery like RNA-dependent RNA polymerase (RdRp), and modulation of host immune responses.[4] Given this background, 2,4-Dimethylquinoline-5,8-diol hydrobromide, as a member of the quinoline family, warrants investigation as a potential novel antiviral agent.

Preliminary Characterization of 2,4-Dimethylquinoline-5,8-diol hydrobromide

Prior to initiating antiviral screening, a thorough physicochemical characterization of the compound is essential. This data will inform formulation for in vitro and potential in vivo studies.

Table 1: Physicochemical Characterization Parameters

| Parameter | Method | Purpose |

| Solubility | Serial dilution in various solvents (e.g., DMSO, ethanol, water, cell culture media) | To determine the appropriate solvent and concentration range for biological assays. |

| Stability | HPLC or LC-MS analysis of the compound in solution over time at different temperatures (e.g., 4°C, 37°C) | To assess the compound's stability under experimental conditions and ensure its integrity throughout the assay. |

| Purity | HPLC, LC-MS, or NMR spectroscopy | To confirm the purity of the compound and identify any potential impurities that could affect experimental results. |

In Vitro Antiviral Activity Screening: A Step-by-Step Approach

The initial assessment of antiviral activity is typically performed in a controlled in vitro setting using cell-based assays.

General Experimental Workflow

The following diagram illustrates a standard workflow for the in vitro evaluation of a novel antiviral compound.

Caption: General workflow for in vitro antiviral screening.

Protocol 1: Cytotoxicity Assessment

It is crucial to determine the concentration range at which 2,4-Dimethylquinoline-5,8-diol hydrobromide is not toxic to the host cells, as cytotoxicity can be confounded with antiviral activity. The MTT assay is a widely used colorimetric method for assessing cell viability.

Materials:

-

Host cells appropriate for the virus of interest (e.g., Vero cells for Herpes Simplex Virus, A549 cells for Influenza A Virus)

-

96-well cell culture plates

-

Complete cell culture medium

-

2,4-Dimethylquinoline-5,8-diol hydrobromide stock solution (in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the 96-well plates with host cells at a density that will result in 80-90% confluency after 24 hours of incubation.

-

Compound Treatment: Prepare serial dilutions of 2,4-Dimethylquinoline-5,8-diol hydrobromide in complete cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a cell-only control (medium only).

-

Incubation: Incubate the plates for a duration equivalent to the planned antiviral assay (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Virus Yield Reduction Assay (VYR)

This assay quantifies the amount of infectious virus produced in the presence of the test compound.

Materials:

-

Host cells in 24- or 48-well plates

-

Virus stock with a known titer

-

2,4-Dimethylquinoline-5,8-diol hydrobromide

-

Complete cell culture medium

-

Materials for virus titration (e.g., TCID50 or plaque assay)

Procedure:

-

Cell Infection: Seed cells and grow to 80-90% confluency. Infect the cells with the virus at a specific multiplicity of infection (MOI), typically a low MOI (e.g., 0.01-0.1) to allow for multiple rounds of replication.

-

Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum, wash the cells, and add fresh medium containing serial dilutions of 2,4-Dimethylquinoline-5,8-diol hydrobromide (at non-toxic concentrations). Include a virus-only control and a cell-only control.

-

Incubation: Incubate the plates for a period sufficient for the virus to replicate (e.g., 24-72 hours).

-

Virus Harvest: Collect the supernatant, which contains the progeny virus.

-

Virus Tittering: Determine the viral titer in the collected supernatants using a standard titration method like the TCID50 (50% Tissue Culture Infectious Dose) assay or a plaque assay.

-

Data Analysis: Calculate the reduction in viral titer for each compound concentration compared to the virus-only control. Determine the 50% effective concentration (EC50), the concentration at which the compound inhibits viral replication by 50%.

Protocol 3: Plaque Reduction Assay (PRA)

This assay is used for viruses that cause visible plaques (areas of cell death) and measures the inhibition of viral spread.

Materials:

-

Host cells in 6- or 12-well plates

-

Virus stock

-

2,4-Dimethylquinoline-5,8-diol hydrobromide

-

Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Cell Infection: Seed cells to form a confluent monolayer. Infect the cells with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).

-

Compound Treatment: After adsorption, remove the inoculum and overlay the cells with an overlay medium containing serial dilutions of the compound.

-

Incubation: Incubate the plates until plaques are visible (typically 3-10 days, depending on the virus).

-

Plaque Visualization: Remove the overlay, fix the cells (e.g., with formaldehyde), and stain with a staining solution.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. Determine the EC50.

Elucidating the Mechanism of Action

Once antiviral activity is confirmed, the next step is to investigate the compound's mechanism of action.

Time-of-Addition Assay

This assay helps to determine at which stage of the viral life cycle the compound is active (e.g., entry, replication, or egress).

Caption: Time-of-addition assay to probe the mechanism of action.

Procedure:

-

Pre-treatment: Add the compound to the cells before infection and wash it out before adding the virus.

-

Co-treatment: Add the compound at the same time as the virus.

-

Post-treatment: Add the compound at various time points after infection.

By analyzing the effect of the compound at these different time points, it is possible to infer the targeted stage of the viral life cycle.

Potential Molecular Targets

Based on the known mechanisms of other quinoline derivatives, potential molecular targets for 2,4-Dimethylquinoline-5,8-diol hydrobromide could include:

-

Viral Enzymes: RNA-dependent RNA polymerase, proteases, helicases.

-

Viral Entry: Fusion proteins, receptor binding.

-

Host Factors: Cellular kinases, host proteases required for viral entry, or components of the immune signaling pathways.

Further biochemical and molecular assays would be required to identify the specific target.

Data Interpretation and Reporting

Table 2: Key Parameters for Antiviral Activity Assessment

| Parameter | Definition | Desired Value |

| CC50 (50% Cytotoxic Concentration) | The concentration of the compound that causes a 50% reduction in cell viability. | High (indicating low toxicity) |

| EC50 (50% Effective Concentration) | The concentration of the compound that inhibits viral activity by 50%. | Low (indicating high potency) |

| SI (Selectivity Index) | The ratio of CC50 to EC50 (CC50/EC50). | High (ideally >10), indicating a favorable therapeutic window. |

A promising antiviral candidate will have a high CC50, a low EC50, and consequently, a high SI.

Conclusion

While specific data on the antiviral properties of 2,4-Dimethylquinoline-5,8-diol hydrobromide is currently lacking, its chemical classification as a quinoline derivative suggests it is a compound of interest for antiviral research. The systematic approach outlined in these application notes, from initial cytotoxicity testing to more in-depth mechanistic studies, provides a robust framework for evaluating its potential as a novel antiviral agent. Adherence to these established protocols will ensure the generation of reliable and reproducible data, which is essential for the advancement of antiviral drug discovery.

References

-

Billi, E., et al. (2022). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules, 27(9), 2975. [Link]

-

García, G., et al. (2021). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. Molecules, 26(11), 3173. [Link]

-

Singh, P., & Kumar, V. (2021). Synthetic and Medicinal Perspective of Quinolines as Antiviral Agents. Bioorganic & Medicinal Chemistry, 40, 116182. [Link]

-

ResearchGate. (n.d.). 2,4-Dimethylquinoline. Retrieved from [Link]

-

Al-Shabib, N. A., et al. (2023). Natural Alkaloids as Antiviral Agents Against RNA Viruses: A Comprehensive and Mechanistic Review. Molecules, 28(14), 5434. [Link]

-

Singh, P., & Kumar, V. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. Bioorganic & Medicinal Chemistry, 40, 116182. [Link]

- Google Patents. (n.d.). Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates.

-

Barrow, E. L., et al. (1993). 2,4-Diamino-5-benzylpyrimidines and Analogues as Antibacterial Agents. 12. 1,2-Dihydroquinolylmethyl Analogues With High Activity and Specificity for Bacterial Dihydrofolate Reductase. Journal of Medicinal Chemistry, 36(13), 1837–1843. [Link]

-

PubChem. (n.d.). 2,4-Dimethylquinoline. Retrieved from [Link]

-

Dobbelstein, M., et al. (2024). Inhibitors of dihydroorotate dehydrogenase synergize with the broad antiviral activity of 4'-fluorouridine. Antiviral Research, 223, 106046. [Link]

-

PubChem. (n.d.). 2,8-Dimethylquinoline. Retrieved from [Link]

-

Cantrell, C. L., et al. (2005). Investigation of the Mechanism of Action of 3-(4-bromophenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-one Against Candida Albicans by Flow Cytometry. Journal of Agricultural and Food Chemistry, 53(19), 7461–7467. [Link]

-

ResearchGate. (n.d.). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Retrieved from [Link]

Sources

- 1. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural Alkaloids as Antiviral Agents Against RNA Viruses: A Comprehensive and Mechanistic Review [mdpi.com]

Application Note & Protocols: Characterization of QDI-1, a Novel Quinoline-Based Kinase Inhibitor

Disclaimer: The compound "2,4-Dimethylquinoline-5,8-diol hydrobromide" is not a recognized kinase inhibitor in publicly available scientific literature. The following Application Note has been created for illustrative purposes, using a hypothetical quinoline-based kinase inhibitor, herein named QDI-1 , to demonstrate the principles and protocols for characterizing novel kinase inhibitors. The experimental data presented is representative and not derived from actual experiments with the named compound.

For: Researchers, scientists, and drug development professionals.

Introduction: The Quinoline Scaffold in Kinase Inhibition

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its rigid, bicyclic aromatic structure provides an excellent framework for designing molecules that can fit into the ATP-binding pocket of protein kinases with high affinity. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][4] Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.[1][2]

Quinoline derivatives have been successfully developed as inhibitors of a wide range of kinases, including tyrosine kinases like EGFR and Src, by targeting the aberrant signaling pathways that drive cellular proliferation and survival.[3][4] This document provides a comprehensive guide to the characterization of QDI-1 , a hypothetical novel 2,4-dimethylquinoline derivative, as a potent inhibitor of the Src family kinases (SFKs).

Hypothetical Mechanism of Action: QDI-1 Targeting of Src Kinase

Src family kinases are non-receptor tyrosine kinases that act as key nodes in signaling pathways controlling cell proliferation, differentiation, motility, and adhesion.[5][6] In many cancers, Src is constitutively active, leading to uncontrolled cell growth. QDI-1 is hypothesized to be an ATP-competitive inhibitor of Src. By binding to the ATP pocket, QDI-1 prevents the phosphorylation of Src's downstream substrates, thereby inhibiting the entire signaling cascade.

Src Signaling Pathway and Point of Inhibition

The diagram below illustrates the canonical Src signaling pathway and the proposed point of intervention for QDI-1. Activation of upstream receptors (e.g., Receptor Tyrosine Kinases like EGFR) recruits and activates Src.[5] Active Src then phosphorylates numerous downstream effectors, leading to the activation of pathways such as the Ras/MAPK and PI3K/Akt pathways, which promote cell proliferation and survival.

Caption: QDI-1 inhibits active Src, blocking downstream signaling.

Experimental Protocols

The following protocols provide a framework for the biochemical and cellular characterization of QDI-1.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the inhibitor indicates its potency.[7]

Causality Behind Choices:

-

ADP-Glo™ Assay: Chosen for its high sensitivity, broad dynamic range, and resistance to compound interference. It measures ADP production, a direct product of the kinase reaction.[7]

-

ATP at Km: Using ATP at its Michaelis-Menten constant (Km) provides a standardized condition for comparing ATP-competitive inhibitors. Excessively high ATP concentrations can mask the effect of competitive inhibitors.